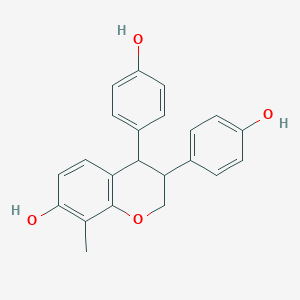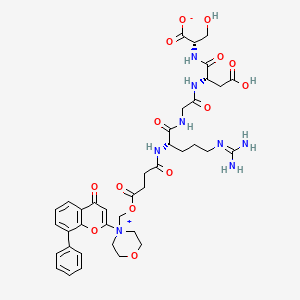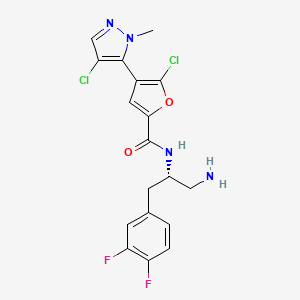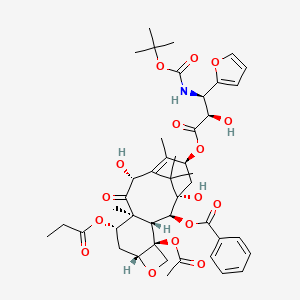
Encorafenib
Übersicht
Beschreibung
Encorafenib, das unter dem Markennamen Braftovi vertrieben wird, ist ein niedermolekularer BRAF-Inhibitor, der hauptsächlich zur Behandlung bestimmter Arten von Melanomen und Darmkrebs eingesetzt wird. Es zielt auf Schlüsselenzyme im MAPK-Signalweg ab, der an Zellteilung, Differenzierung und Sekretion beteiligt ist. This compound ist besonders wirksam bei Krebsarten mit den BRAF-Mutationen V600E oder V600K .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen PyrazolstrukturDas Endprodukt wird durch eine Reihe von Kupplungsreaktionen und Reinigungsschritten gewonnen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die behördlichen Standards für pharmazeutische Produkte zu erfüllen .
Wissenschaftliche Forschungsanwendungen
Encorafenib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von Kinaseinhibitoren und deren Wechselwirkungen mit Enzymen verwendet.
Biologie: Hilft beim Verständnis der Rolle des MAPK-Signalwegs bei der Zellteilung und -differenzierung.
Medizin: Wird hauptsächlich zur Behandlung von Melanomen und Darmkrebs mit spezifischen BRAF-Mutationen eingesetzt.
Industrie: this compound wird in der pharmazeutischen Industrie zur Entwicklung gezielter Krebstherapien eingesetzt.
5. Wirkmechanismus
This compound wirkt als ATP-kompetitiver RAF-Kinase-Inhibitor. Es verringert die ERK-Phosphorylierung und reguliert CyclinD1 herunter, was den Zellzyklus in der G1-Phase stoppt, Seneszenz induziert, ohne Apoptose zu verursachen. Dieser Mechanismus ist bei Melanomen mit einer BRAF-Mutation wirksam, die 50 % aller Melanome ausmachen . Die molekularen Ziele sind die BRAF-Mutationen V600E und V600K, und der beteiligte Signalweg ist der MAPK-Signalweg .
Ähnliche Verbindungen:
Vemurafenib: Ein weiterer BRAF-Inhibitor, der zur Behandlung von Melanomen eingesetzt wird.
Vergleich: this compound hat eine höhere Bindungsaffinität für die BRAF-Mutation V600E im Vergleich zu Vemurafenib und Dabrafenib. Es hat auch eine längere Halbwertszeit, was seltener Dosierungen ermöglicht. Darüber hinaus wird this compound oft in Kombination mit anderen Inhibitoren, wie z. B. Binimetinib, eingesetzt, um seine therapeutischen Wirkungen zu verstärken .
This compound zeichnet sich durch seine einzigartige chemische Struktur und seine Fähigkeit aus, mehrere Mutationen innerhalb des BRAF-Gens anzugreifen, was es zu einer vielseitigen und effektiven Behandlungsoption für verschiedene Krebsarten macht.
Biochemische Analyse
Biochemical Properties
Encorafenib specifically inhibits RAF kinase, a serine/threonine enzyme in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway . It has selective anti-proliferative and apoptotic activity in cells expressing BRAF V600E . The compound shows high potency due to its extremely slow off-rate from BRAF V600E, which is not observed with other RAF inhibitors .
Cellular Effects
This compound has been shown to suppress phospho-ERK, leading to potent inhibition of proliferation in the A375 human melanoma cell line expressing BRAF V600E . It also inhibits cell migration and induces cell cycle arrest and apoptosis in colorectal cancer cells . Furthermore, it has been found to have varying antitumor activity across BRAF inhibitor-pretreated and BRAF inhibitor-naïve patients with advanced/metastatic melanoma .
Molecular Mechanism
This compound acts as an ATP-competitive RAF kinase inhibitor, decreasing ERK phosphorylation and down-regulation of CyclinD1 . This arrests the cell cycle in the G1 phase, inducing senescence without apoptosis . Therefore, it is only effective in melanomas with a BRAF mutation .
Temporal Effects in Laboratory Settings
This compound has been shown to have a prolonged off-rate and suppresses proliferation and tumor growth of BRAF V600E–mutant melanoma models . In biochemical assays, the dissociation half-life was >24 hours, which translated into sustained target inhibition in cells following drug wash-out .
Dosage Effects in Animal Models
In human melanoma xenograft models expressing BRAF V600E, treatment with this compound at oral doses as low as 6 mg/kg resulted in a strong (75%) and sustained (>24 hours) decrease in phospho-MEK, even following clearance of the drug from circulation .
Metabolic Pathways
This compound is primarily metabolized by CYP3A4 (83%) and to a lesser extent by CYP2C19 (16%) and CYP2D6 (1%) . Following a single oral dose of 100 mg radiolabeled this compound, 47% (5% unchanged) of the administered dose was recovered in the feces and 47% (2% unchanged) was recovered in the urine .
Transport and Distribution
It is known that this compound is orally bioavailable and is primarily metabolized by cytochrome P450 enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of encorafenib involves multiple steps, starting with the preparation of the core pyrazole structureThe final product is obtained through a series of coupling reactions and purification steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards for pharmaceutical products .
Analyse Chemischer Reaktionen
Reaktionstypen: Encorafenib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Grundstruktur einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten und Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .
Wirkmechanismus
Encorafenib acts as an ATP-competitive RAF kinase inhibitor. It decreases ERK phosphorylation and down-regulates CyclinD1, which arrests the cell cycle in the G1 phase, inducing senescence without apoptosis. This mechanism is effective in melanomas with a BRAF mutation, which make up 50% of all melanomas . The molecular targets include BRAF V600E and V600K mutations, and the pathway involved is the MAPK signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Vemurafenib: Another BRAF inhibitor used in the treatment of melanoma.
Dabrafenib: A BRAF inhibitor used in combination with trametinib for the treatment of melanoma and non-small cell lung cancer.
Comparison: Encorafenib has a higher binding affinity for the BRAF V600E mutation compared to vemurafenib and dabrafenib. It also has a longer half-life, which allows for less frequent dosing. Additionally, this compound is often used in combination with other inhibitors, such as binimetinib, to enhance its therapeutic effects .
This compound stands out due to its unique chemical structure and its ability to target multiple mutations within the BRAF gene, making it a versatile and effective treatment option for various cancers.
Eigenschaften
IUPAC Name |
methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJCXYNUCSMDBY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)NS(=O)(=O)C)F)C(C)C)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155347 | |
| Record name | LGX-818 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Encorafenib is a kinase inhibitor that specifically targets BRAF V600E, as well as wild-type BRAF and CRAF while tested with in vitro cell-free assays with IC50 values of 0.35, 0.47, and 0.3 nM, respectively. Mutations in the BRAF gene, including BRAF V600E, result in activated BRAF kinases that mahy stimulate tumor cell growth. Encorafenib is able to bind to other kinases in vitro including JNK1, JNK2, JNK3, LIMK1, LIMK2, MEK4, and STK36 and significantly reduce ligand binding to these kinases at clinically achievable concentrations (≤ 0.9 μM). In efficacy studies, encorafenib inhibited the in vitro cell growth of tumor cell lines that express BRAF V600 E, D, and K mutations. In mice implanted with tumor cells expressing the BRAF V600E mutation, encorafenib induced tumor regressions associated with RAF/MEK/ERK pathway suppression. Encorafenib and binimetinib target two different kinases in the RAS/RAF/MEK/ERK pathway. Compared with either drug alone, co-administration of encorafenib and binimetinib result in greater anti-proliferative activity in vitro in BRAF mutation-positive cell lines and greater anti-tumor activity with respect to tumor growth inhibition in BRAF V600E mutant human melanoma xenograft studies in mice. In addition to the above, the combination of encorafenib and binimetinib acted to delay the emergence of resistance in BRAF V600E mutant human melanoma xenografts in mice compared with the administration of either drug alone. | |
| Record name | Encorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11718 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1269440-17-6 | |
| Record name | Encorafenib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269440-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Encorafenib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269440176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Encorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11718 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LGX-818 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-(propan-2-yl)-1H-pyrazol-4-yl}pyrimidin-2-yl)amino]propan-2-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENCORAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L7891MRB6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)










